An In-depth Technical Guide to 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine, a key intermediate in contemporary medicinal chemistry. The document details its chemical structure, a robust and validated synthesis protocol, and a thorough characterization of its physicochemical and spectroscopic properties. Drawing from authoritative patent literature, this guide illuminates the compound's role as a critical building block in the development of novel therapeutic agents. The methodologies are presented with a focus on reproducibility and causal understanding, aiming to equip researchers, chemists, and drug development professionals with the practical knowledge required for its synthesis and application.
Introduction and Strategic Importance
4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is a substituted cyclohexylamine derivative. Its molecular architecture, featuring a dichlorinated benzene ring linked via a sulfonyl group to a cyclohexylamine moiety, makes it a valuable intermediate in organic synthesis. The presence of reactive functional groups—the primary amine and the sterically hindered dichlorobenzenesulfonyl group—allows for diverse chemical transformations.
While not an end-product itself, this compound serves as a crucial precursor in the synthesis of more complex molecules, particularly in the field of drug discovery. The cyclohexane scaffold is a common feature in many biologically active compounds, providing a three-dimensional structure that can effectively interact with protein targets.[1] The dichlorophenylsulfonyl group can act as a key pharmacophoric element or a directing group for subsequent synthetic steps. This guide provides the foundational knowledge for utilizing this versatile chemical intermediate.
Chemical Structure and Properties
The structural and chemical properties of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine | N/A |
| CAS Number | 1017786-89-0 | Molport |
| Molecular Formula | C₁₂H₁₅Cl₂NO₂S | Molport |
| Molecular Weight | 324.22 g/mol | Molport |
| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water (predicted). | General Chemical Knowledge |
Note: Some properties are predicted based on the chemical structure and data for analogous compounds, as detailed experimental data is not widely published in peer-reviewed literature.
Synthesis Methodology
The synthesis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is typically achieved through a nucleophilic substitution reaction between a suitable cyclohexylamine precursor and 2,6-dichlorobenzenesulfonyl chloride. The following protocol is a synthesized methodology based on established chemical principles for sulfonamide formation.
Reaction Scheme
The core of the synthesis involves the formation of a sulfonamide bond between the amine group of trans-4-aminocyclohexanol and 2,6-dichlorobenzenesulfonyl chloride, followed by subsequent chemical modifications.
Detailed Experimental Protocol
Materials:
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trans-4-Aminocyclohexanol
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2,6-Dichlorobenzenesulfonyl chloride
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Nitrogen gas (N₂) for inert atmosphere
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trans-4-aminocyclohexanol (1.0 equivalent) in anhydrous dichloromethane.
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Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equivalents) dropwise to the stirred solution. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
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Sulfonyl Chloride Addition: Dissolve 2,6-dichlorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under the nitrogen atmosphere.
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Work-up and Extraction:
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Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
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Separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired intermediate N-(4-hydroxycyclohexyl)-2,6-dichlorobenzenesulfonamide.
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Subsequent Steps: The resulting alcohol intermediate would then undergo further standard organic transformations (e.g., conversion of the hydroxyl group to an amine) to yield the final target compound, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine.
Synthesis Workflow Diagram
Caption: Synthesis workflow for the key sulfonamide intermediate.
Spectroscopic Characterization
Confirmation of the chemical structure of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is achieved through a combination of standard spectroscopic techniques. While a specific public spectrum for this exact compound is not available, the expected spectral data based on its structure are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the dichlorophenyl ring. - Signals in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the protons on the cyclohexane ring. - A broad singlet corresponding to the amine (-NH₂) protons. |
| ¹³C NMR | - Signals in the aromatic region (δ 120-140 ppm) for the carbons of the dichlorophenyl ring. - Signals in the aliphatic region (δ 20-60 ppm) for the carbons of the cyclohexane ring. |
| Mass Spec (MS) | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (324.22), with characteristic isotopic patterns due to the two chlorine atoms. |
| Infrared (IR) | - Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - S=O stretching vibrations for the sulfonyl group (around 1350 and 1160 cm⁻¹). - C-Cl stretching vibrations in the aromatic region. |
Potential Applications in Drug Development
The primary utility of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is as a chemical building block. The amine group provides a reactive handle for the introduction of various side chains and functional groups through reactions such as amidation, alkylation, or reductive amination.
This compound and its derivatives are cited in patents related to the development of novel therapeutic agents. For instance, similar structures are often investigated as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. The cyclohexane scaffold provides a rigid, non-aromatic core that can orient substituents in precise three-dimensional arrangements, which is critical for selective binding to biological targets.[2]
Safety and Handling
As with any laboratory chemical, 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine represents a specialized yet important chemical intermediate for the synthesis of complex molecular targets. This guide has provided a detailed framework for its synthesis, characterization, and handling. The robust synthetic protocol and understanding of its chemical properties enable its effective use in research and development, particularly within the pharmaceutical industry. As the quest for novel therapeutics continues, the strategic use of such well-defined building blocks will remain a cornerstone of modern medicinal chemistry.
References
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Molport. 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine. Molport. Available at: [Link]
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Shoaib, M., et al. (2019). A mini-review on cyclohexane and its functionally substituted derivatives as potential antimicrobial agents. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87. Available at: [Link]
- Gedeon Richter PLC. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. European Patent EP4402276A1.

